molecular formula C12H17Cl2N3 B6278258 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2825007-56-3

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B6278258
CAS No.: 2825007-56-3
M. Wt: 274.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms Imidazole derivatives are known for their broad range of biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with an imidazole moiety.

    Omeprazole: An antiulcer drug featuring an imidazole ring.

Uniqueness

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the ethanamine group. This structural uniqueness may confer distinct biological activities and therapeutic potential compared to other imidazole-containing compounds .

Properties

CAS No.

2825007-56-3

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.